molecular formula C10H11ClF3NO B1455621 3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride CAS No. 1349718-44-0

3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride

Cat. No. B1455621
CAS RN: 1349718-44-0
M. Wt: 253.65 g/mol
InChI Key: LREFYQKSBQNBAE-UHFFFAOYSA-N
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Description

“3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride” is a chemical compound with the CAS Number: 1349718-44-0 . It has a molecular weight of 253.65 and a linear formula of C10H11ClF3NO .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H6F3NO.ClH/c5-4(6,7)3(8)1-9-2-3;/h1-2,8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Novel Synthetic Routes : Research on related trifluoromethyl compounds focuses on developing novel synthetic routes for creating derivatives with potential pharmaceutical and material science applications. For instance, the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives involves multiple steps, including reactions with phosphorus sulfide and methyl iodide, to produce compounds with specific structural features (Bradiaková et al., 2009).

  • Microwave-Assisted Synthesis : The microwave-assisted synthesis of 2,4‐Dihydro‐5‐[4‐(trifluoromethyl)phenyl]‐3H‐1,2,4‐triazol‐3‐ones demonstrates the efficiency of modern synthetic techniques in creating trifluoromethyl-containing compounds, which are then analyzed for their chemical properties, including acidity in nonaqueous solvents (Özil et al., 2010).

Material Science Applications

  • Polymer Synthesis : The development of fluorinated polyimides from novel diamine monomers, incorporating trifluoromethyl groups, has been explored for their solubility, thermal stability, and mechanical properties, highlighting their potential use in advanced material applications (Yin et al., 2005).

Pharmaceutical and Biomedical Research

  • Biogenic Amine Determination : The use of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for derivatizing biogenic amines in beverages showcases the application of trifluoromethyl compounds in enhancing analytical methodologies for detecting specific biomolecules (Jastrzębska et al., 2018).

Chemical Catalysis

  • Catalytic Applications : The catalytic activity of trifluoromethyl-substituted compounds, such as in the palladium-catalyzed trifluoromethylation of aryl chlorides, is significant for introducing trifluoromethyl groups into a broad range of substrates, facilitating the synthesis of compounds with enhanced pharmaceutical and agrochemical properties (Cho et al., 2010).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-15-6-9;/h1-4H,5-6,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREFYQKSBQNBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717833
Record name 3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1349718-44-0
Record name 3-Oxetanamine, 3-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349718-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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